N'-(1-phenylethylidene)acetohydrazide
Description
Properties
IUPAC Name |
N-[(Z)-1-phenylethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-8(11-12-9(2)13)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,12,13)/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTCSMNVHBBNFI-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C)/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Activity
N'-(1-phenylethylidene)acetohydrazide and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit promising activity against various microorganisms, including bacteria and fungi.
Case Studies
- Antibacterial and Antifungal Properties : A series of synthesized derivatives of this compound were evaluated for their antimicrobial activities against pathogens such as Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. The results demonstrated that compounds with nitro groups at specific positions on the phenyl ring showed enhanced antimicrobial efficacy. For instance, compounds with ortho and meta nitro substituents exhibited significant antibacterial activity comparable to standard drugs like Norfloxacin and Fluconazole .
- Quantitative Structure-Activity Relationship (QSAR) : QSAR studies have identified key molecular descriptors that correlate with antimicrobial activity. The second-order molecular connectivity index (2χ) and Balaban topological index (J) were highlighted as significant parameters influencing the interaction of these compounds with microbial targets .
Synthetic Methodologies
The synthesis of this compound has been optimized using various methods, including green chemistry approaches that enhance yield and reduce environmental impact.
Innovative Synthesis Techniques
- Deep Eutectic Solvents (DES) : Recent studies have reported the use of DES as a solvent for the efficient synthesis of this compound derivatives. This method allows for high yields (83–98%) in a short reaction time (10–15 minutes), showcasing its potential for large-scale applications in organic synthesis .
- Reflux Methods : Traditional reflux methods involving acetophenones and catalytic amounts of acetic acid have also been utilized to synthesize these hydrazides effectively. The structural characterization of synthesized compounds was performed using techniques like FT-IR, NMR, and mass spectrometry .
Analytical Applications
This compound derivatives have found applications in analytical chemistry, particularly in the development of sensors and probes.
Analytical Uses
- Detection of Metal Ions : Hydrazone derivatives, including those based on this compound, have been explored for their ability to form complexes with metal ions, making them suitable candidates for developing selective sensors for detecting heavy metals .
- Biological Assays : The compound's ability to interact with biological systems allows it to be used in various assays aimed at understanding biological pathways or drug interactions .
Table of Biological Activities
| Compound | Activity Type | Target Organism | Activity Level |
|---|---|---|---|
| This compound | Antibacterial | Staphylococcus aureus | Moderate |
| This compound | Antifungal | Candida albicans | High |
| Derivative with ortho-NO2 | Antibacterial | Escherichia coli | Comparable to Norfloxacin |
| Derivative with meta-OCH3 | Antifungal | Aspergillus niger | Comparable to Fluconazole |
Comparison with Similar Compounds
Table 1: Antioxidant Activity Comparison
| Compound | Key Structural Features | Activity Notes | Reference |
|---|---|---|---|
| This compound | Phenyl, hydrazone | Moderate radical scavenging | |
| Naphthalene-based hydrazide | Hydroxyl, naphthyl | Enhanced activity |
Anticancer and Cytotoxic Effects
For instance, triazole-thioacetohydrazide derivatives displayed selective cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cells, with IC50 values in the low micromolar range . A benzimidazole-thioacetohydrazide analog (compound 14a) showed potent VEGFR-2 inhibition, a key target in hepatocellular carcinoma . Comparatively, benzoylhydrazide derivatives (e.g., LSD1 inhibitors) exhibited IC50 values of 200–400 nM, with optimized analogs reaching Ki values of 31 nM, highlighting the impact of electron-withdrawing groups on target affinity .
Table 2: Anticancer Activity Comparison
Enzyme Inhibition Profiles
Structural modifications significantly alter enzyme inhibitory potency. This compound derivatives with benzimidazole-thio groups (e.g., compound 228) inhibited α-glucosidase (IC50 = 6.10 µM), outperforming the standard drug acarbose (IC50 = 378.2 µM) . In contrast, benzoylhydrazide analogs targeting LSD1 achieved sub-micromolar inhibition, emphasizing the role of hydrophobic aryl groups in enzyme binding .
Table 3: Enzyme Inhibition Comparison
| Compound | Target Enzyme | IC50/Ki | Reference |
|---|---|---|---|
| Benzimidazole-thioacetohydrazide (228) | α-Glucosidase | 6.10 µM | |
| LSD1 inhibitor (compound 12) | LSD1 | Ki = 31 nM |
Analgesic and Anti-inflammatory Properties
The N'-(1-phenylethylidene) fragment is critical for analgesic activity. Butanehydrazide derivatives with this group showed 2–3 times stronger analgesic effects than aspirin, likely due to enhanced lipophilicity and CNS penetration .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for N'-(1-phenylethylidene)acetohydrazide derivatives?
- Answer : The synthesis typically involves condensation reactions between acetohydrazide precursors and substituted aldehydes/ketones under controlled conditions. Key steps include:
- Reagent choice : Hydrazine hydrate and α-haloketones or hydrazonoyl chlorides are frequently used .
- Conditions : Reactions are optimized at 80–100°C in ethanol or methanol, with pH adjustments to stabilize intermediates .
- Purification : Thin-layer chromatography (TLC) and recrystallization from polar solvents (e.g., DMF or ethanol) ensure purity .
- Characterization : Confirmatory techniques include H/C NMR, IR spectroscopy, and elemental analysis .
Q. How is the molecular structure of this compound derivatives characterized?
- Answer : Structural elucidation relies on:
- X-ray crystallography : Resolves bond lengths, dihedral angles (e.g., planar acetohydrazide moieties with 5.4° deviation from aromatic planes) and intramolecular hydrogen bonding .
- Spectroscopy : IR confirms C=O (1680–1684 cm) and N–H (3179–3180 cm) stretches; NMR identifies substituent-specific shifts (e.g., benzimidazole protons at δ 7.14–7.83 ppm) .
- Thermal analysis : Melting points (e.g., 182–185°C) correlate with purity and stability .
Q. What methods are used to evaluate the biological activity of these compounds?
- Answer : In vitro assays are standard:
- Enzyme inhibition : IC values determined via α-glucosidase inhibition assays (e.g., compound 228 with IC = 6.10 ± 0.8 µM vs. Acarbose at 378.2 ± 0.12 µM) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., hepatocellular carcinoma) .
- Anti-inflammatory activity : Carrageenan-induced edema models in rodents .
Advanced Research Questions
Q. How do structural modifications influence the biological activity of this compound derivatives?
- Answer :
- Substituent effects : Electron-withdrawing groups (e.g., –NO, –Cl) enhance α-glucosidase inhibition by increasing electrophilicity .
- Heterocyclic appendages : Benzimidazole or pyridine rings improve receptor binding (e.g., VEGFR-2 inhibition via π-π stacking in 14a ) .
- Hydrazide conformation : Planarity of the N–N–C=O backbone is critical for intermolecular interactions, as shown in crystallographic studies .
Q. What crystallographic insights explain the stability and reactivity of these compounds?
- Answer :
- Hydrogen bonding : Intramolecular O–H···O bonds (2.5–2.7 Å) stabilize the Schiff base configuration .
- π-π stacking : Off-set interactions between acetohydrazide and aromatic rings (3.8–4.2 Å) enhance crystal packing and solubility .
- Tautomerism : Keto-enol equilibria observed in solution affect reactivity in metal complexation .
Q. How can computational methods optimize the design of novel derivatives?
- Answer :
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and regioselectivity in reactions like cyclization .
- Molecular docking : Simulate binding to targets (e.g., VEGFR-2 or α-glucosidase) to prioritize substituents .
- MD simulations : Assess stability of metal complexes (e.g., Cu coordination via N,O donors) .
Q. How should researchers address contradictions in biological activity data across studies?
- Answer :
- Assay variability : Standardize protocols (e.g., enzyme concentrations, incubation times) to minimize discrepancies .
- Structural validation : Confirm purity via HPLC and crystallography before testing .
- Meta-analysis : Compare IC trends across analogs (e.g., benzimidazole derivatives consistently outperform furan-containing analogs) .
Methodological Tables
Table 1 : Representative IC Values for α-Glucosidase Inhibition
| Compound ID | Substituents | IC (µM) | Reference |
|---|---|---|---|
| 228 | 2,4-dihydroxybenzylidene | 6.10 ± 0.8 | |
| 212 | 4-methylbenzylidene | 6.84 ± 1.3 | |
| Acarbose | (Standard) | 378.2 ± 0.12 |
Table 2 : Key Reaction Conditions for Synthesis
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Condensation | Ethanol, 80°C, 3 h | 75–92 | |
| Purification | Recrystallization (DMF/EtOH) | >95% purity | |
| Characterization | H NMR (400 MHz, DMSO-d) | — |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
